molecular formula C9H12NNaO5 B7802682 sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid

sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid

Cat. No.: B7802682
M. Wt: 237.18 g/mol
InChI Key: DTBMFUOWAASNDB-UHFFFAOYSA-M
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Description

The compound “sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid” is a polymer formed from the polymerization of prop-2-enamide (acrylamide), prop-2-enoate (acrylate), and prop-2-enoic acid (acrylic acid) with sodium ionsIt is widely used in various industrial applications due to its unique properties, such as high water solubility and the ability to form hydrogels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of poly(acrylamide-co-acrylic acid) partial sodium salt involves the copolymerization of acrylamide, acrylic acid, and sodium acrylate. The polymerization process can be initiated using free radical initiators such as ammonium persulfate or potassium persulfate. The reaction is typically carried out in an aqueous solution at a temperature range of 50-70°C .

Industrial Production Methods

In industrial settings, the production of this polymer is carried out in large-scale reactors where the monomers are mixed with the initiators and other additives to control the molecular weight and properties of the final product. The polymerization reaction is carefully monitored to ensure consistent quality and performance of the polymer .

Chemical Reactions Analysis

Types of Reactions

Poly(acrylamide-co-acrylic acid) partial sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Poly(acrylic acid-co-acrylamide).

    Cross-linking: Hydrogels with varying degrees of cross-linking.

    Complexation: Metal-polymer complexes.

Scientific Research Applications

Poly(acrylamide-co-acrylic acid) partial sodium salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of poly(acrylamide-co-acrylic acid) partial sodium salt is primarily based on its ability to form hydrogels and interact with various substances. The carboxylate groups in the polymer can form ionic bonds with metal ions, while the amide groups can form hydrogen bonds with water molecules. This allows the polymer to absorb large amounts of water and form gels, which can be used in various applications .

Comparison with Similar Compounds

Similar Compounds

    Poly(acrylamide): A polymer formed from the polymerization of acrylamide alone. It has similar properties but lacks the carboxylate groups present in poly(acrylamide-co-acrylic acid) partial sodium salt.

    Poly(acrylic acid): A polymer formed from the polymerization of acrylic acid alone.

Uniqueness

Poly(acrylamide-co-acrylic acid) partial sodium salt is unique due to its combination of amide and carboxylate groups, which provide it with both hydrophilic and ionic properties. This makes it highly versatile and suitable for a wide range of applications compared to its individual components .

Properties

IUPAC Name

sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO.2C3H4O2.Na/c3*1-2-3(4)5;/h2H,1H2,(H2,4,5);2*2H,1H2,(H,4,5);/q;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBMFUOWAASNDB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N.C=CC(=O)O.C=CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N.C=CC(=O)O.C=CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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